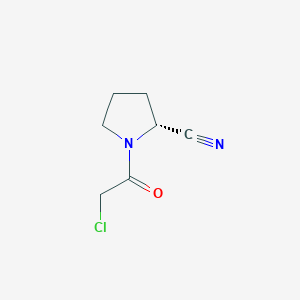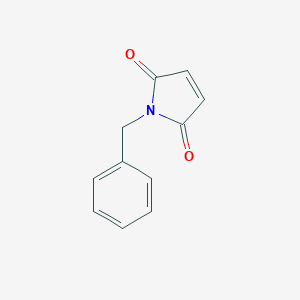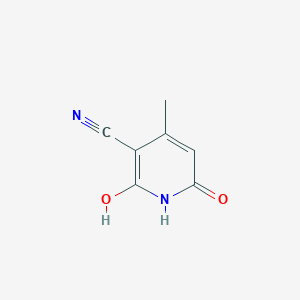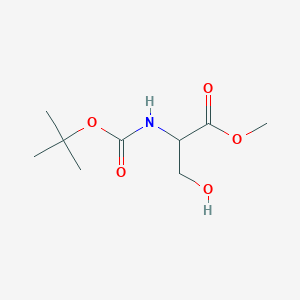![molecular formula C17H19N3O3S B042982 6-メトキシ-2-[(4-メトキシ-3,5-ジメチル-1-オキシドピリジン-1-イウム-2-イル)メチルスルファニル]-1H-ベンゾイミダゾール CAS No. 142885-92-5](/img/structure/B42982.png)
6-メトキシ-2-[(4-メトキシ-3,5-ジメチル-1-オキシドピリジン-1-イウム-2-イル)メチルスルファニル]-1H-ベンゾイミダゾール
説明
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide is a metabolite of Omeprazole, an proton inhibitor used as an antiulcerative agent.
科学的研究の応用
抗菌活性
6-メトキシ-2-[(4-メトキシ-3,5-ジメチル-1-オキシドピリジン-1-イウム-2-イル)メチルスルファニル]-1H-ベンゾイミダゾールという化合物は、その潜在的な抗菌活性について研究されてきました。この化合物の誘導体の一連が合成され、5つの既知の細菌株に対して評価されました。 結果から、これらの化合物のいくつかは強力な抗菌活性を示すことがわかりました .
腐食阻害
この化合物の別の用途は、腐食阻害の分野です。研究によると、この化合物は塩酸溶液中の軟鋼を腐食から防ぐために使用できます。 腐食阻害剤としてのこの化合物の有効性は、電気化学的、表面、および理論的計算手法によって研究されました .
肝保護メカニズム
この化合物は、H2O2で処理されたヒト肝細胞におけるその肝保護メカニズムについても研究されてきました。 結果は、この化合物を前処理すると、細胞生存率の低下、細胞膜の損傷、カスパーゼ-3の蓄積から効果的に保護されることを示しました .
細胞毒性評価
この化合物は、6つの癌細胞株に対する細胞毒性について評価されてきました。 ほとんどの誘導体は、元の化合物よりも高い細胞毒性を示すことがわかりました .
抗真菌活性
抗菌性に加えて、この化合物は抗真菌活性についてもスクリーニングされています。 この化合物の新規誘導体の一連が合成され、その潜在的な抗真菌活性について評価されました .
オメプラゾールの合成
5-メトキシ-2-[[(4-メトキシ-3,5-ジメチル-2-ピリジニル)メチル]チオ]-1H-ベンゾイミダゾールN-オキシドという化合物は、胃食道逆流症、消化性潰瘍病、およびゾリンジャー・エリソン症候群の治療に使用される薬物であるオメプラゾールの合成に使用されます .
製薬用途
この化合物のような窒素含有複素環式化合物は、薬化学において興味深い分子の分子に頻繁に存在します。 すべての生物活性化合物の85%以上が複素環式化合物であるか、複素環式化合物を含んでおり、最も頻繁に、その複雑な構造におけるバックボーンとして窒素複素環式化合物が含まれています .
Aurelia Coeruleaでのストロビレーションの誘導
5-メトキシ-2-[[(4-メトキシ-3,5-ジメチル-2-ピリジニル)メチル]チオ]-1H-ベンゾイミダゾールN-オキシドという化合物は、クラゲの一種であるAurelia coeruleaのストロビレーションを誘導するために使用されてきました .
作用機序
Target of Action
The compound, also known as “5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide”, is a derivative of Omeprazole . Omeprazole is a selective and irreversible proton pump inhibitor . It suppresses the final step in gastric acid production by forming a covalent bond to two sites of the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell .
Mode of Action
This compound, like Omeprazole, likely works by blocking the proton pump, H+/K+ ATPase in the stomach lining . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound reduces the acidity of the stomach, providing relief from acid-related conditions .
Biochemical Pathways
The compound affects the biochemical pathway of gastric acid production. The primary effect is the reduction of acidity in the stomach. By inhibiting the H+/K+ ATPase enzyme, the compound prevents the transport of acidic hydrogen ions into the stomach, thereby reducing the overall acidity .
Pharmacokinetics
Based on its similarity to omeprazole, it is likely to be well-absorbed in the stomach and metabolized in the liver . The compound’s bioavailability may be influenced by factors such as dosage, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The primary result of the compound’s action is the reduction of gastric acidity. This can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome . By reducing the acidity of the stomach, the compound can promote the healing of gastric ulcers and reduce symptoms such as heartburn and acid reflux .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as pH and temperature can influence the stability and activity of the compound .
特性
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-20(21)15(11(2)16(10)23-4)9-24-17-18-13-6-5-12(22-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWPOQJXCJDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)

![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)




